2-[(4-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL
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Overview
Description
This compound belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. It serves as a pharmacophore for adenosine receptors. The scaffold consists of a chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which plays a crucial role in its biological activity .
Preparation Methods
Synthetic Routes:: The synthetic routes to obtain this compound involve the introduction of functional groups onto the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. These functional groups can be reactive linkers or other substituents.
Reaction Conditions:: The specific reaction conditions depend on the desired functionalization. Common reactions include nucleophilic substitutions, oxidative transformations, and coupling reactions.
Industrial Production:: While industrial-scale production methods are not widely reported for this specific compound, laboratory-scale synthesis can guide the development of scalable processes.
Chemical Reactions Analysis
Types of Reactions::
Nucleophilic Substitution (SN2): 1° benzylic halides typically react via an SN2 pathway.
SN1 Pathway: 2° and 3° benzylic halides typically react via an SN1 pathway due to resonance-stabilized carbocations.
Common Reagents:: Reagents used for functionalization include:
Boron Reagents: Boron-based reagents are valuable for Suzuki–Miyaura coupling reactions.
Fluorescent Moieties: These are introduced for imaging and diagnostic purposes.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile scaffold for ligand development.
Biology: For studying adenosine receptors and their signaling pathways.
Medicine: Potential therapeutic agents targeting adenosine receptors.
Industry: In drug delivery systems and diagnostics.
Mechanism of Action
The compound likely exerts its effects by binding to adenosine receptors. Molecular targets and downstream pathways involved need further investigation.
Comparison with Similar Compounds
While specific analogs are not mentioned, comparing this compound to related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines highlights its unique features.
Properties
Molecular Formula |
C25H19N5O3 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
13-[(4-methylphenoxy)methyl]-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol |
InChI |
InChI=1S/C25H19N5O3/c1-15-4-7-18(8-5-15)32-13-21-28-24-23-22(16-3-2-10-26-12-16)19-9-6-17(31)11-20(19)33-25(23)27-14-30(24)29-21/h2-12,14,22,31H,13H2,1H3 |
InChI Key |
ZEUAKLYDVCYKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6 |
Origin of Product |
United States |
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